Methyl 2-(pyridin-3-yl)-1H-benzo[d]imidazole-7-carboxylate
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Overview
Description
Methyl 2-(pyridin-3-yl)-1H-benzo[d]imidazole-7-carboxylate is a heterocyclic compound that features a fused bicyclic structure. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its wide range of applications in medicinal chemistry due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(pyridin-3-yl)-1H-benzo[d]imidazole-7-carboxylate can be achieved through a two-step one-pot method. This involves the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate (DMF-DMA) and active electrophiles such as ethyl bromoacetate . The reaction conditions typically involve moderate to high yields under mild conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of commercially available starting materials and scalable reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(pyridin-3-yl)-1H-benzo[d]imidazole-7-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce oxygen functionalities.
Reduction: Reducing agents can be used to remove oxygen functionalities or introduce hydrogen atoms.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles or nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Methyl 2-(pyridin-3-yl)-1H-benzo[d]imidazole-7-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-(pyridin-3-yl)-1H-benzo[d]imidazole-7-carboxylate involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of pantothenate synthetase, an enzyme crucial for the survival of Mycobacterium tuberculosis . The compound binds to the active site of the enzyme, preventing its normal function and thereby inhibiting the growth of the bacteria .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its wide range of biological activities, including antimicrobial and antiviral properties.
Imidazo[1,2-a]pyrimidine: Similar in structure but with a different nitrogen placement, leading to distinct biological activities.
Pyrazoles: Another class of heterocyclic compounds with diverse applications in medicinal chemistry.
Uniqueness
Methyl 2-(pyridin-3-yl)-1H-benzo[d]imidazole-7-carboxylate stands out due to its specific activity against multidrug-resistant tuberculosis and its potential as a versatile building block in synthetic chemistry .
Properties
IUPAC Name |
methyl 2-pyridin-3-yl-1H-benzimidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c1-19-14(18)10-5-2-6-11-12(10)17-13(16-11)9-4-3-7-15-8-9/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCIQRVLWFPTLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)NC(=N2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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